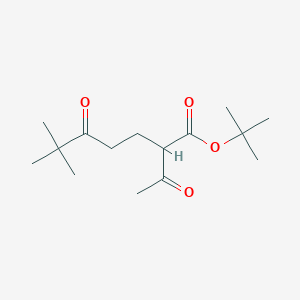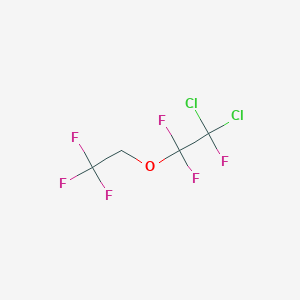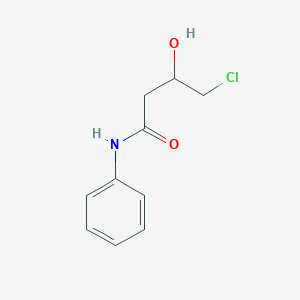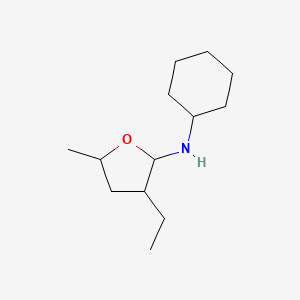![molecular formula C13H17ClO B14620218 1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene CAS No. 58877-08-0](/img/structure/B14620218.png)
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and an ether group containing a 3-ethylpent-2-en-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-4-hydroxybenzene and 3-ethylpent-2-en-1-ol.
Etherification Reaction: The hydroxyl group of 1-chloro-4-hydroxybenzene reacts with the alcohol group of 3-ethylpent-2-en-1-ol in the presence of an acid catalyst, such as sulfuric acid, to form the ether linkage.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethylpent-2-en-1-yl chain can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the ethylpent-2-en-1-yl chain can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated ethers.
Aplicaciones Científicas De Investigación
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and ether linkage play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by altering enzyme activity or receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-ethoxybenzene: Similar structure but with an ethoxy group instead of the 3-ethylpent-2-en-1-yl chain.
1-Chloro-4-(2-propenyloxy)benzene: Contains a propenyloxy group instead of the 3-ethylpent-2-en-1-yl chain.
Uniqueness
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene is unique due to its specific ether linkage and the presence of a chlorine atom on the benzene ring
Propiedades
Número CAS |
58877-08-0 |
|---|---|
Fórmula molecular |
C13H17ClO |
Peso molecular |
224.72 g/mol |
Nombre IUPAC |
1-chloro-4-(3-ethylpent-2-enoxy)benzene |
InChI |
InChI=1S/C13H17ClO/c1-3-11(4-2)9-10-15-13-7-5-12(14)6-8-13/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
UHJKMMVORBAERW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCOC1=CC=C(C=C1)Cl)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)

![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)



![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)

![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)



